2-ethoxy-N-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzamide
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Overview
Description
2-ethoxy-N-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzamide is a complex organic compound that features a benzamide core linked to a cyclohexyl group, which is further substituted with a pyridinyl and oxadiazolyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzamide typically involves multiple steps, starting from readily available precursorsThe final step often involves the coupling of the cyclohexyl moiety with the benzamide core under mild reaction conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps to improve reaction efficiency and scalability. Additionally, the purification of the final product might involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine: Due to its potential bioactivity, it may be investigated for therapeutic applications, including as an anti-inflammatory or anticancer agent.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzamide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The pyridinyl and oxadiazolyl moieties may play a crucial role in binding to these targets, potentially modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives and molecules containing the oxadiazole or pyridine rings. Examples include:
- N-(pyridin-2-yl)amides
- 3-bromoimidazo[1,2-a]pyridines
- Pyrrolidine derivatives
Uniqueness
What sets 2-ethoxy-N-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzamide apart is its unique combination of functional groups, which may confer distinct chemical and biological properties
Properties
IUPAC Name |
2-ethoxy-N-[1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-2-28-18-11-5-4-10-17(18)20(27)25-22(12-6-3-7-13-22)21-24-19(26-29-21)16-9-8-14-23-15-16/h4-5,8-11,14-15H,2-3,6-7,12-13H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNIAGGZLEDGBEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2(CCCCC2)C3=NC(=NO3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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